N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
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Overview
Description
N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound.
Attachment of the Propanamide Group: The propanamide group can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors and modulate their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores.
Propanamide Derivatives: Compounds with similar propanamide groups.
Methoxybenzyl Derivatives: Compounds with similar methoxybenzyl groups.
Uniqueness
N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H18N2O3S/c1-23-14-8-6-13(7-9-14)12-19-17(21)10-11-20-18(22)15-4-2-3-5-16(15)24-20/h2-9H,10-12H2,1H3,(H,19,21) |
InChI Key |
JHOZNDVMMJWGLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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